molecular formula C21H17N3O3 B289447 2-[[(4-oxoquinazolin-3-yl)amino]methylidene]-5-phenylcyclohexane-1,3-dione

2-[[(4-oxoquinazolin-3-yl)amino]methylidene]-5-phenylcyclohexane-1,3-dione

Cat. No. B289447
M. Wt: 359.4 g/mol
InChI Key: BIRSBPFNNMUJAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(4-oxoquinazolin-3-yl)amino]methylidene]-5-phenylcyclohexane-1,3-dione, also known as PHA-767491, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research in the field of drug development.

Mechanism of Action

The mechanism of action of 2-[[(4-oxoquinazolin-3-yl)amino]methylidene]-5-phenylcyclohexane-1,3-dione involves the inhibition of kinases that are involved in cell division and proliferation. By blocking the activity of these kinases, 2-[[(4-oxoquinazolin-3-yl)amino]methylidene]-5-phenylcyclohexane-1,3-dione can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 2-[[(4-oxoquinazolin-3-yl)amino]methylidene]-5-phenylcyclohexane-1,3-dione has been shown to have a range of other biochemical and physiological effects. For example, it has been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[[(4-oxoquinazolin-3-yl)amino]methylidene]-5-phenylcyclohexane-1,3-dione as a research tool is its potency and selectivity. It has been shown to have high affinity for its target kinases, making it a useful tool for studying the role of these kinases in various biological processes. However, one limitation of 2-[[(4-oxoquinazolin-3-yl)amino]methylidene]-5-phenylcyclohexane-1,3-dione is its relatively short half-life, which can make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-[[(4-oxoquinazolin-3-yl)amino]methylidene]-5-phenylcyclohexane-1,3-dione. One area of interest is the development of more potent and selective analogs of this compound. Another potential direction is the investigation of its potential therapeutic applications in other diseases beyond cancer and inflammation. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of this compound.

Synthesis Methods

The synthesis of 2-[[(4-oxoquinazolin-3-yl)amino]methylidene]-5-phenylcyclohexane-1,3-dione involves a multistep process that begins with the reaction of 4-chloro-3-nitrobenzoic acid with 2-amino-6-chlorobenzonitrile to form 2-amino-4-chloro-5-nitrobenzonitrile. This compound is then subjected to a series of reactions that ultimately lead to the formation of 2-[[(4-oxoquinazolin-3-yl)amino]methylidene]-5-phenylcyclohexane-1,3-dione.

Scientific Research Applications

2-[[(4-oxoquinazolin-3-yl)amino]methylidene]-5-phenylcyclohexane-1,3-dione has been extensively studied for its potential therapeutic applications. It has been shown to have potent inhibitory activity against a range of kinases, including Aurora A, Aurora B, and FLT3. This makes it a promising candidate for the treatment of cancer, as these kinases are often overexpressed in cancer cells.

properties

Molecular Formula

C21H17N3O3

Molecular Weight

359.4 g/mol

IUPAC Name

2-[[(4-oxoquinazolin-3-yl)amino]methylidene]-5-phenylcyclohexane-1,3-dione

InChI

InChI=1S/C21H17N3O3/c25-19-10-15(14-6-2-1-3-7-14)11-20(26)17(19)12-23-24-13-22-18-9-5-4-8-16(18)21(24)27/h1-9,12-13,15,23H,10-11H2

InChI Key

BIRSBPFNNMUJAP-UHFFFAOYSA-N

Isomeric SMILES

C1C(CC(=O)C(=CNN2C=NC3=CC=CC=C3C2=O)C1=O)C4=CC=CC=C4

SMILES

C1C(CC(=O)C(=CNN2C=NC3=CC=CC=C3C2=O)C1=O)C4=CC=CC=C4

Canonical SMILES

C1C(CC(=O)C(=CNN2C=NC3=CC=CC=C3C2=O)C1=O)C4=CC=CC=C4

Origin of Product

United States

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